molecular formula C15H15NO2 B14462358 Benzeneethanamine, N-(benzoyloxy)- CAS No. 69424-54-0

Benzeneethanamine, N-(benzoyloxy)-

Cat. No.: B14462358
CAS No.: 69424-54-0
M. Wt: 241.28 g/mol
InChI Key: UBCZZMKFEONLRY-UHFFFAOYSA-N
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Description

Benzeneethanamine, N-(benzoyloxy)- is a substituted phenethylamine derivative characterized by a benzoyloxy (-O-CO-C₆H₅) group attached to the amine nitrogen. For example, N-(benzoyloxy)dibutylamine and N-(benzoyloxy)morpholine have been used in copper- and cobalt-catalyzed syntheses of thiophene-based tertiary amines, achieving moderate yields (51–52%) under optimized conditions .

Properties

CAS No.

69424-54-0

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(2-phenylethylamino) benzoate

InChI

InChI=1S/C15H15NO2/c17-15(14-9-5-2-6-10-14)18-16-12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2

InChI Key

UBCZZMKFEONLRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNOC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneethanamine, N-(benzoyloxy)- can be synthesized through the oxidation of phenethylamine using benzoyl peroxide. The reaction typically involves mixing phenethylamine with benzoyl peroxide in the presence of a base such as cesium carbonate (Cs2CO3) and a significant amount of water to achieve high selectivity and yield . The reaction conditions are mild and do not require an inert atmosphere, making the process relatively straightforward.

Industrial Production Methods

While specific industrial production methods for Benzeneethanamine, N-(benzoyloxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of benzoyl peroxide and other reagents.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, N-(benzoyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.

    Reduction: It can be reduced back to phenethylamine or other reduced forms.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Benzoyl peroxide is commonly used as the oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Various nucleophiles can be used to substitute the benzoyloxy group, depending on the desired product.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Phenethylamine and other reduced forms.

    Substitution: Compounds with different functional groups replacing the benzoyloxy group.

Scientific Research Applications

Benzeneethanamine, N-(benzoyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-(benzoyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxy group can be hydrolyzed to release phenethylamine, which then exerts its effects by interacting with neurotransmitter receptors and modulating their activity. This interaction can lead to various physiological responses, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between Benzeneethanamine, N-(benzoyloxy)- and analogous compounds:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Synthesis Yield Key Applications/Findings Reference
Benzeneethanamine, N-(benzoyloxy)- Not explicitly provided N-Benzoyloxy, trifluoromethyl, methyl groups - - Intermediate in organocatalysis; hydroxylamine derivatives
Benzeneethanamine, 3,4-dimethoxy-N-(phenylmethylene) C₁₇H₁₉NO₂ 3,4-Dimethoxy, phenylmethylene 269.343 90% (optimal route) High-yield synthesis; potential CNS activity due to methoxy groups
N-Benzyl-2-methoxyethanamine C₁₀H₁₅NO Benzyl, 2-methoxyethyl 165.236 - Solubility modifier; used in drug delivery systems
Benzeneethanamine, 4-amino-N-[2-(4-aminophenoxy)ethyl]-N-methyl C₁₇H₂₂N₄O 4-Amino, methyl, phenoxyethyl 298.39 - Investigated for antitumor activity; non-toxic to Hep G2 cells at 40 µg/ml
N-(benzoyloxy)morpholine C₁₁H₁₃NO₃ Benzoyloxy, morpholine ring 207.23 51–52% Catalytic synthesis of heterocyclic amines

Key Observations:

Substituent Effects on Reactivity: The benzoyloxy group in Benzeneethanamine, N-(benzoyloxy)- enhances electrophilicity, facilitating nucleophilic substitutions in catalytic reactions . Trifluoromethyl groups (as in ) introduce electron-withdrawing effects, altering metabolic stability and binding affinity in drug design.

Synthetic Yields and Routes:

  • The 3,4-dimethoxy-N-(phenylmethylene) derivative achieves a 90% yield via optimized routes involving reductive amination , whereas benzoyloxy derivatives require transition-metal catalysts (Cu/Co) for moderate yields .

In contrast, benzothiophene derivatives synthesized from N-(benzoyloxy)amines exhibit structural novelty but require further toxicity profiling .

Critical Analysis of Contradictions and Limitations

  • Discrepancies in Yield Reporting : While reports a 90% yield for 3,4-dimethoxy-N-(phenylmethylene) synthesis, other benzoyloxy derivatives (e.g., ) show lower yields (51–52%), highlighting substrate-specific challenges in amine functionalization.
  • For instance, N-(benzoyloxy)morpholine’s role in catalysis is well-documented , but its pharmacokinetics remain uncharacterized.

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